5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester
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Overview
Description
5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known for their ability to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid derivative undergoes a transmetalation process with a palladium catalyst, forming a new carbon-carbon bond . This reaction is mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is typically involved, is a key process in the synthesis of various biologically active compounds . Therefore, the compound could indirectly affect numerous biochemical pathways through its role in the synthesis of other active molecules.
Pharmacokinetics
It’s important to note that boronic acid derivatives, such as this compound, are generally well-absorbed and distributed in the body due to their polarity and ability to form reversible covalent bonds . The compound’s stability and solubility can be influenced by pH, which could impact its bioavailability .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the synthesis of various biologically active compounds . These compounds could have diverse effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
The action of this compound, particularly its involvement in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature, solvent, and the presence of a catalyst, can significantly impact the efficiency and selectivity of the reaction . Furthermore, the compound’s stability and reactivity can be affected by pH and the presence of certain functional groups .
Biochemical Analysis
Biochemical Properties
The 5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester is involved in several biochemical reactions. It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, it participates in transmetalation, a process where it transfers its boron group to a palladium catalyst .
Metabolic Pathways
As a boronic ester, it is likely to be involved in metabolic pathways related to the Suzuki–Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester typically involves the reaction of 5-Bromo-1-methylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in transesterification reactions .
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Transesterification: This reaction involves the exchange of ester groups between molecules and is catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions are biaryl compounds in the case of Suzuki-Miyaura cross-coupling and various esters in transesterification reactions .
Scientific Research Applications
5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester is unique due to the presence of the bromine atom, which enhances its reactivity in cross-coupling reactions compared to other similar compounds. This makes it particularly useful in the synthesis of complex molecules where high reactivity is required .
Properties
IUPAC Name |
5-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14(5)8(7)12/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLZGAPSMICROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BBrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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